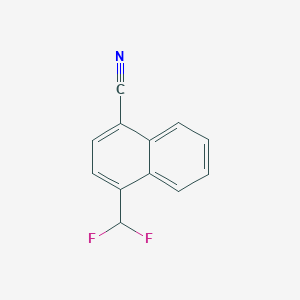
1-Cyano-4-(difluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H7F2N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to the naphthalene ring
准备方法
合成路线和反应条件: 1-氰基-4-(二氟甲基)萘可以通过多种方法合成。一种常见的方法涉及通过亲核取代反应将氰基和二氟甲基基团引入萘环。该反应通常需要合适的萘前体、二氟甲基化试剂和氰化试剂,并在受控条件下进行。
工业生产方法: 在工业环境中,1-氰基-4-(二氟甲基)萘的生产可能涉及使用优化条件的大规模反应,以确保高产率和纯度。该过程可能包括通过重结晶或色谱法纯化步骤以获得所需产物。
化学反应分析
反应类型: 1-氰基-4-(二氟甲基)萘会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的萘醌。
还原: 还原反应可以将氰基转化为胺基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用诸如氢化铝锂 (LiAlH4) 或在催化剂存在下使用氢气 (H2) 等还原剂。
取代: 卤素 (例如,溴、氯) 和亲核试剂 (例如,胺、醇) 等试剂通常被使用。
主要产品:
氧化: 萘醌。
还原: 氨基衍生物。
取代: 各种取代的萘衍生物。
科学研究应用
1-氰基-4-(二氟甲基)萘在科学研究中有多种应用:
化学: 它被用作有机合成的构建块,特别是在开发新材料和药物方面。
生物学: 该化合物可用于研究生物系统,包括酶相互作用和代谢途径。
工业: 它被用于生产特种化学品和先进材料。
作用机制
1-氰基-4-(二氟甲基)萘的作用机制涉及它与特定分子靶标的相互作用。氰基和二氟甲基基团可以参与各种化学反应,影响化合物的反应性和与其他分子的相互作用。这些相互作用会影响生物途径和过程,使该化合物在研究和开发中发挥作用。
类似化合物:
1-氰基萘: 结构相似,但缺少二氟甲基基团。
4-二氟甲基萘: 结构相似,但缺少氰基基团。
独特性: 1-氰基-4-(二氟甲基)萘的独特之处在于同时存在氰基和二氟甲基基团,这赋予了其独特的化学性质和反应性。这种官能团的组合使它成为研究和工业中各种应用的宝贵化合物。
相似化合物的比较
1-Cyanonaphthalene: Similar structure but lacks the difluoromethyl group.
4-Difluoromethylnaphthalene: Similar structure but lacks the cyano group.
Uniqueness: 1-Cyano-4-(difluoromethyl)naphthalene is unique due to the presence of both the cyano and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H7F2N |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
4-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12H |
InChI 键 |
MWIDIRJZCIREAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)


![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
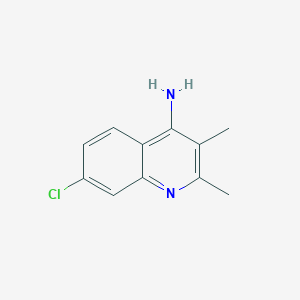
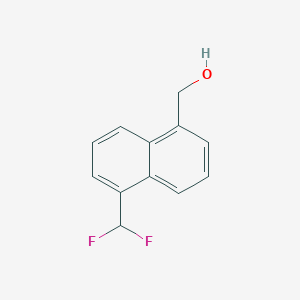
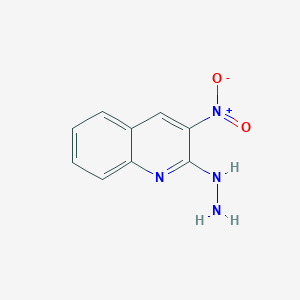


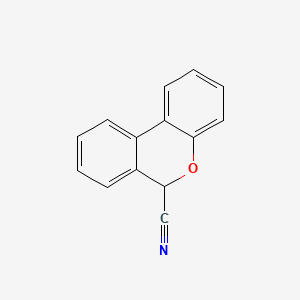
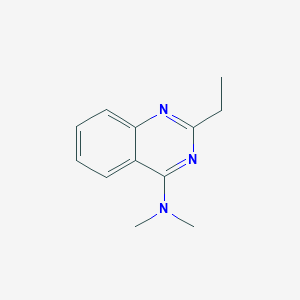
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)


